5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
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Description
5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C16H14N4O6S2 and its molecular weight is 422.43. The purity is usually 95%.
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Biological Activity
The compound 5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a complex organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings on its biological activity, including anticancer properties and antibacterial effects.
The compound is characterized by the following chemical properties:
- Molecular Formula : C₁₈H₁₈N₄O₅S
- Molecular Weight : 398.43 g/mol
- CAS Number : 1170890-17-1
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to the benzo[d][1,3]dioxole structure. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines with IC₅₀ values of 2.38 µM for HepG2 and 4.52 µM for MCF7 cells, while showing low toxicity towards normal cells (IC₅₀ > 150 µM) . This suggests a promising therapeutic window for these compounds.
The mechanisms through which these compounds exert their anticancer effects include:
- Inhibition of EGFR : Compounds have shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers.
- Induction of Apoptosis : Studies using annexin V-FITC assays indicate that these compounds can induce apoptosis in cancer cells through mitochondrial pathways, affecting proteins such as Bax and Bcl-2 .
- Cell Cycle Arrest : Analysis reveals that treatment with these compounds leads to cell cycle arrest at various phases, contributing to their antiproliferative effects.
Antibacterial Activity
In addition to anticancer properties, the compound's derivatives have been evaluated for antibacterial activity. A study reported that certain thiadiazole derivatives exhibited effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with notable inhibition zones observed in agar diffusion tests .
Antimicrobial Mechanisms
The antibacterial mechanisms are thought to involve:
- Disruption of Bacterial Cell Membranes : The structural components of these compounds may interact with bacterial membranes, leading to increased permeability and cell death.
- Inhibition of Protein Synthesis : Some derivatives may interfere with bacterial ribosomal function, inhibiting protein synthesis crucial for bacterial survival.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound and its derivatives:
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethylsulfamoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O6S2/c1-9-19-20-16(27-9)18-15(21)12-4-5-14(26-12)28(22,23)17-7-10-2-3-11-13(6-10)25-8-24-11/h2-6,17H,7-8H2,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKZBLSNYRGUKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=C(O2)S(=O)(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.